
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a quaternary ammonium salt derived from the isoquinoline alkaloid family. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide typically involves the quaternization of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline+Methyl iodide→2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative disorders and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. It may also inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the benzyl and methyl groups.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the quaternary ammonium center.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but shares the methyl and isoquinoline core structure.
Uniqueness
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is unique due to its quaternary ammonium center, which imparts distinct physicochemical properties and reactivity compared to its analogs. This structural feature enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
87993-10-0 |
|---|---|
Molekularformel |
C17H20IN |
Molekulargewicht |
365.25 g/mol |
IUPAC-Name |
2-benzyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-18(13-15-7-3-2-4-8-15)12-11-16-9-5-6-10-17(16)14-18;/h2-10H,11-14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GXCPUKCAOWJOLE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC2=CC=CC=C2C1)CC3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



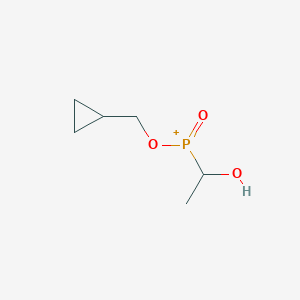
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
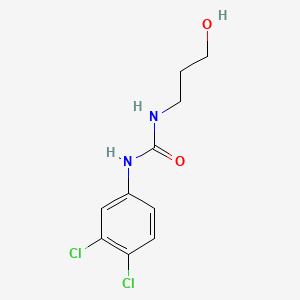
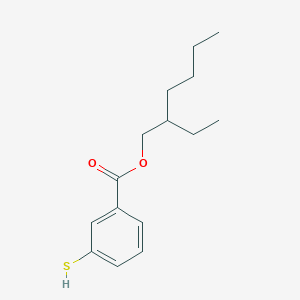
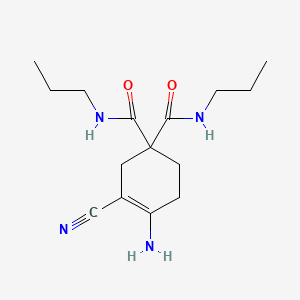
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
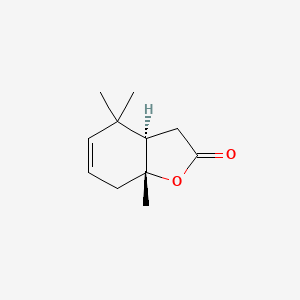
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
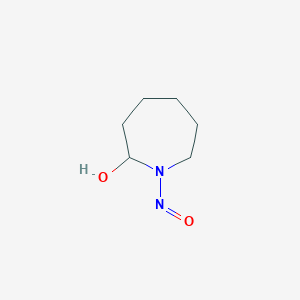

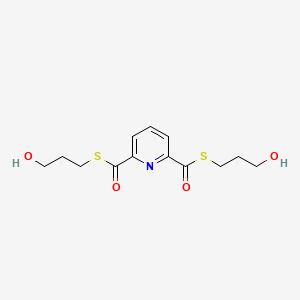
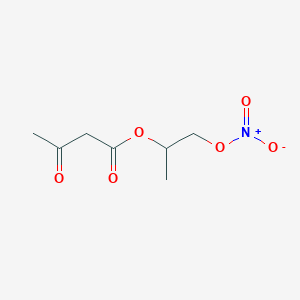
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
